Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
CAS No.: 1228690-28-5
Cat. No.: VC0048472
Molecular Formula: C17H25BO4
Molecular Weight: 304.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228690-28-5 |
|---|---|
| Molecular Formula | C17H25BO4 |
| Molecular Weight | 304.193 |
| IUPAC Name | ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
| Standard InChI | InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 |
| Standard InChI Key | VYSXNHNLBWPXCZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC |
Introduction
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is not directly mentioned in the provided search results, but its structure and properties can be inferred from similar compounds.
Synthesis and Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is likely synthesized through a similar pathway as other boronic acid pinacol esters, involving the reaction of a phenyl halide with a boronic acid precursor in the presence of a catalyst.
Applications in Organic Synthesis
-
Suzuki-Miyaura Cross-Coupling Reactions: This compound can be used as a coupling partner to form complex molecules, which are valuable in pharmaceuticals and materials science.
-
Pharmaceutical Intermediates: Boronic acid derivatives are often used as intermediates in the synthesis of pharmaceutical compounds due to their versatility in forming carbon-carbon bonds.
Safety and Handling
Similar boronic acid derivatives are known to cause skin and eye irritation. Therefore, handling Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate requires proper protective equipment and adherence to safety protocols.
| Hazard | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Precautions | Handle with gloves, goggles, and in a well-ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume